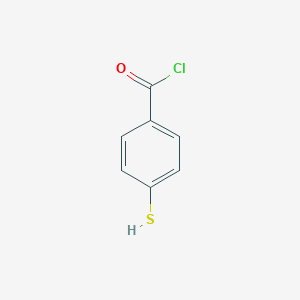

4-Sulfanylbenzoyl chloride

Description

4-Sulfanylbenzoyl chloride (C₇H₅ClOS) is a substituted benzoyl chloride featuring a sulfanyl (-SH) group at the para position of the benzene ring. This compound is characterized by its dual reactivity: the benzoyl chloride group (-COCl) is highly electrophilic, facilitating nucleophilic acyl substitution reactions, while the sulfanyl group introduces nucleophilic and redox-active properties. Its synthesis typically involves the reaction of 4-mercaptobenzoic acid with thionyl chloride (SOCl₂) or phosgene (COCl₂), though specific protocols for this derivative are less documented compared to alkyl- or halo-substituted analogs .

Applications of this compound are niche but significant in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials requiring sulfur-containing motifs. Its -SH group can serve as a precursor for disulfide bonds or thioether linkages, enabling conjugation in drug delivery systems or polymer chemistry.

Properties

CAS No. |

110922-46-8 |

|---|---|

Molecular Formula |

C7H5ClOS |

Molecular Weight |

172.63 g/mol |

IUPAC Name |

4-sulfanylbenzoyl chloride |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H |

InChI Key |

PIGPGBJMESGOTG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)Cl)S |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)S |

Synonyms |

Benzoyl chloride, 4-mercapto- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 4-Methylbenzoyl chloride (C₈H₇ClO): Methyl substituent at the para position.

- 4-Chlorobenzoyl chloride (C₇H₄Cl₂O): Chlorine substituent.

- 4-(Trichloromethyl)benzoyl chloride (C₈H₄Cl₄O): Electron-withdrawing trichloromethyl group.

- 4-Chloro-3-sulfamoylbenzoyl chloride (C₇H₄Cl₂NO₃S): Combines chloro and sulfamoyl groups.

- 4-Phenoxybenzoyl chloride (C₁₃H₉ClO₂): Phenoxy substituent.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Reactivity Profile |

|---|---|---|---|---|

| 4-Sulfanylbenzoyl chloride | 172.63 | Not reported | Polar solvents | High (COCl + SH reactivity) |

| 4-Methylbenzoyl chloride | 154.60 | 220–225 | Organic solvents | Moderate (electron-donating CH₃) |

| 4-Chlorobenzoyl chloride | 175.01 | 222–224 | Organic solvents | High (electron-withdrawing Cl) |

| 4-(Trichloromethyl)benzoyl chloride | 243.93 | 180–185 (0.1 mmHg) | Low polarity | Very high (strong -CCl₃ effect) |

| 4-Phenoxybenzoyl chloride | 232.66 | 150–152 (1 mmHg) | Ether, THF | Moderate (bulky phenoxy group) |

Notes:

Q & A

Q. What are the critical safety precautions for handling 4-sulfanylbenzoyl chloride in laboratory settings?

- Methodological Answer : this compound is corrosive and reactive. Researchers must use:

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.

- Waste Management : Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Protocols : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .

Q. What are standard synthetic routes for preparing this compound?

- Methodological Answer : A common method involves thiolation of 4-chlorobenzoyl chloride using sodium hydrosulfide (NaSH) under controlled conditions:

- Procedure : React 4-chlorobenzoyl chloride with NaSH in anhydrous THF at 0–5°C for 2 hours. Monitor progress via TLC (ethyl acetate/hexane, 1:4).

- Purification : Isolate via vacuum distillation or column chromatography (silica gel, dichloromethane eluent) .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed mp with literature values (e.g., 83–87°C for analogous sulfonyl chlorides) .

- Spectroscopy : Confirm structure via H NMR (δ 7.8–8.1 ppm for aromatic protons) and IR (C=O stretch ~1760 cm, S-H stretch ~2550 cm) .

Advanced Research Questions

Q. How does this compound participate in nucleophilic acyl substitution reactions?

- Methodological Answer : The sulfanyl group enhances electrophilicity at the carbonyl carbon. Example reaction with amines:

Q. What factors influence the thermal stability of this compound during storage?

- Methodological Answer : Stability is affected by:

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents.

- Catalytic Impurities : Trace metals (e.g., Fe) can alter reaction pathways. Pre-treat reagents with chelating agents .

- Validation : Reproduce experiments under strictly anhydrous conditions and characterize intermediates via LC-MS .

Q. What advanced spectroscopic techniques are used to study the electronic properties of this compound?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density at sulfur and carbonyl carbons.

- UV-Vis Spectroscopy : Analyze π→π* transitions in the aromatic ring (λmax ~270 nm) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.